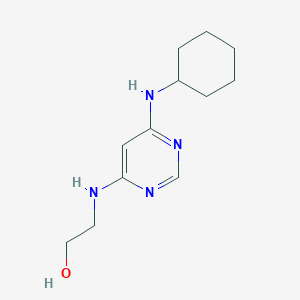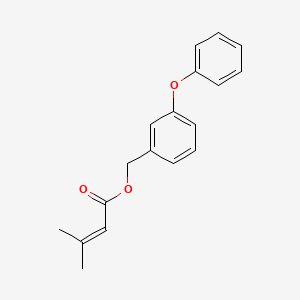![molecular formula C21H15N3OS B8462088 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde](/img/structure/B8462088.png)
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde
概要
説明
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde is a complex organic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. The presence of a methylthio group and a phenyl group further enhances its chemical properties and potential applications. This compound is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
準備方法
The synthesis of 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of 2-(methylthio)pyrimidin-4(3H)-one, followed by a series of redox reactions, bromination, and cross-coupling reactions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
化学反応の分析
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include palladium catalysts, organoboron reagents, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, derivatives of pyrido[2,3-d]pyrimidin-7-ones have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell proliferation and cancer progression . The compound’s ability to modulate these molecular targets makes it a promising candidate for therapeutic applications.
類似化合物との比較
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde can be compared with other similar compounds, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds also feature fused bicyclic structures with nitrogen atoms in the rings. the presence of the methylthio and phenyl groups in this compound imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds.
Similar Compounds
- Pyrimido[4,5-d]pyrimidines
- Pyrimido[5,4-d]pyrimidines
- 4-(Methylthio)benzaldehyde
特性
分子式 |
C21H15N3OS |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
4-(2-methylsulfanyl-6-phenylpyrido[2,3-d]pyrimidin-7-yl)benzaldehyde |
InChI |
InChI=1S/C21H15N3OS/c1-26-21-22-12-17-11-18(15-5-3-2-4-6-15)19(23-20(17)24-21)16-9-7-14(13-25)8-10-16/h2-13H,1H3 |
InChIキー |
VNTAXOXDRFNMJU-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=NC(=C(C=C2C=N1)C3=CC=CC=C3)C4=CC=C(C=C4)C=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-[4-(oxan-4-yl)phenoxy]propanoate](/img/structure/B8462030.png)
![5-Iodothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B8462044.png)





![5-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B8462094.png)



